molecular formula C4H11N3NaO6P B6619498 Creatine phosphate disodium salt CAS No. 922-32-7

Creatine phosphate disodium salt

Cat. No.: B6619498
CAS No.: 922-32-7
M. Wt: 251.11 g/mol
InChI Key: DUXMAYWIASUPMV-UHFFFAOYSA-M
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Description

Phosphocreatine disodium salt, also known as creatine phosphate disodium salt, is a phosphorylated form of creatine. It is primarily found in the skeletal muscles of vertebrates, where it serves as a rapidly acting energy buffer for muscle cell actions like contractions. This compound plays a critical role in regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during muscle contraction .

Mechanism of Action

Target of Action

The primary targets of Creatine Phosphate Disodium Salt (CP) are the Creatine Kinase enzymes, specifically the M-type, U-type, and B-type . These enzymes play a crucial role in energy metabolism within cells, particularly in muscle tissues .

Mode of Action

CP interacts with its targets through a process known as the Creatine Kinase reaction . In this reaction, a fraction of the total creatine in the muscles binds to phosphate, forming creatine phosphate . This reaction is catalyzed by Creatine Kinase, resulting in the formation of Phosphocreatine (PCr) . PCr then binds with Adenosine Diphosphate (ADP) to convert it back to Adenosine Triphosphate (ATP), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by CP is the ATP-PCr energy system . This system is responsible for the rapid generation of ATP, the primary energy currency of cells. When ATP levels are low, energy from PCr is transferred to ADP molecules, which are quickly converted back to ATP . This process helps maintain energy homeostasis within cells, particularly during periods of high energy demand such as muscle contraction .

Pharmacokinetics

Most of the CP entering systemic circulation is converted to creatine . Intravenous administration of CP results in elevated ATP levels in the heart and red blood cells .

Result of Action

The action of CP leads to several molecular and cellular effects. It plays a pivotal role in maintaining energy homeostasis in cells, acting as a temporal and spatial buffer of energy . It also has potential cardioprotective effects, as it can increase calumenin, a protein that can protect cardiomyocytes from endoplasmic reticulum stress-induced apoptosis .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of CP. For instance, it is recommended to store CP at -20°C to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling CP . These precautions help maintain the compound’s efficacy and prevent potential health hazards.

Biochemical Analysis

Biochemical Properties

Creatine phosphate disodium salt is involved in biochemical reactions primarily through its role in the phosphocreatine system. This system is essential for the rapid regeneration of ATP, the primary energy currency of the cell. The compound interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from this compound to ADP, forming ATP and creatine. This reaction is reversible, allowing for the storage and release of energy as needed .

In addition to creatine kinase, this compound interacts with various proteins and biomolecules involved in energy metabolism. For example, it is known to interact with mitochondrial creatine kinase, which facilitates the transfer of high-energy phosphate groups within the mitochondria, thereby supporting oxidative phosphorylation and ATP production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In muscle cells, it enhances energy availability, thereby improving muscle strength, power, and endurance. This compound also influences cell signaling pathways, particularly those involved in energy metabolism and stress responses .

In cardiomyocytes, this compound has been shown to protect against doxorubicin-induced cardiotoxicity by increasing the expression of calumenin, a protein that helps mitigate endoplasmic reticulum stress and apoptosis . This protective effect highlights the compound’s role in maintaining cellular homeostasis and preventing cell death under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the reversible transfer of a phosphate group to ADP, catalyzed by creatine kinase, to regenerate ATP. This process is crucial for maintaining ATP levels during periods of high energy demand .

Additionally, this compound influences gene expression and protein synthesis. It has been shown to modulate the expression of genes involved in energy metabolism, stress responses, and cell survival. For example, it can down-regulate the expression of C/EBP homologous protein, a key effector of endoplasmic reticulum stress-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C and can maintain its activity for several months under these conditions . Its stability may decrease at higher temperatures or in the presence of moisture, leading to degradation and reduced efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged supplementation has been associated with improved muscle performance and reduced fatigue in various in vitro and in vivo models . These effects are likely due to the compound’s ability to maintain ATP levels and support energy metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance muscle strength, power, and endurance without causing significant adverse effects . At high doses, there may be a risk of toxicity or adverse effects, such as gastrointestinal discomfort or renal stress .

Threshold effects have been observed, where a minimum effective dose is required to achieve the desired benefits. Beyond this threshold, increasing the dosage may not result in proportional improvements and could potentially lead to negative outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. The compound participates in the phosphocreatine shuttle, a system that mediates the transfer of high-energy phosphate groups between ATP and this compound . This shuttle is essential for maintaining ATP levels in tissues with high energy demands, such as muscles and the brain.

The enzyme creatine kinase plays a central role in this process by catalyzing the reversible transfer of phosphate groups. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Once inside the cell, this compound can localize to specific subcellular compartments, such as the mitochondria, where it supports ATP production and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in close association with mitochondria, where it participates in the phosphocreatine shuttle to support oxidative phosphorylation and ATP production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell.

In addition to mitochondria, this compound can localize to other subcellular structures, such as the sarcoplasmic reticulum in muscle cells, where it helps regulate calcium homeostasis and muscle contraction . The precise localization of this compound is essential for its role in maintaining cellular energy balance and supporting various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phosphocreatine disodium salt involves the reaction of creatine with phosphorus oxychloride in the presence of water. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of phosphocreatine disodium salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps may include multiple crystallizations and filtration to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Phosphocreatine disodium salt undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous solutions, phosphocreatine disodium salt can hydrolyze to form creatine and inorganic phosphate.

    Phosphorylation: It can transfer its phosphate group to ADP to form ATP and creatine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phosphocreatine disodium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Creatine: The non-phosphorylated form of phosphocreatine.

    Adenosine triphosphate (ATP): The primary energy carrier in cells.

    Adenosine diphosphate (ADP): The product of ATP dephosphorylation, which can be rephosphorylated to form ATP.

Comparison: Phosphocreatine disodium salt is unique in its ability to rapidly regenerate ATP from ADP, providing an immediate energy source for muscle contractions. Unlike creatine, which requires phosphorylation to become active, phosphocreatine disodium salt is already phosphorylated and can directly participate in energy transfer reactions. Compared to ATP, phosphocreatine serves as a more stable energy reservoir that can be quickly mobilized during periods of high energy demand .

Properties

CAS No.

922-32-7

Molecular Formula

C4H11N3NaO6P

Molecular Weight

251.11 g/mol

IUPAC Name

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate

InChI

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1

InChI Key

DUXMAYWIASUPMV-UHFFFAOYSA-M

SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+]

Isomeric SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+]

Canonical SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+]

Related CAS

67-07-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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